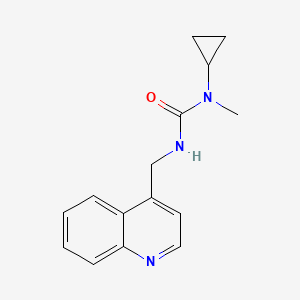
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea, also known as CPQ, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and is characterized by its unique chemical structure, which makes it an interesting target for further investigation.
作用机制
The mechanism of action of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves the inhibition of protein kinase CK2, which is a key regulator of cell proliferation and survival. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, this compound induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of apoptosis in cancer cells, and inhibition of cell proliferation and survival. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea is its ability to selectively inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. This selectivity makes this compound a potential candidate for cancer therapy with minimal side effects. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are a number of potential future directions for research on 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. In addition, this compound could be further studied for its potential use in combination with other anticancer agents to enhance their efficacy.
合成方法
The synthesis of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound involves the reaction of cyclopropylamine with quinoline-4-carboxaldehyde, followed by the addition of methyl isocyanate and a palladium catalyst. This method has been shown to yield high purity this compound with good yields.
科学研究应用
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinases and as a potential anticancer agent. In particular, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. This inhibition has been shown to induce apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
属性
IUPAC Name |
1-cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(12-6-7-12)15(19)17-10-11-8-9-16-14-5-3-2-4-13(11)14/h2-5,8-9,12H,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCKUPTHMNWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)NCC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
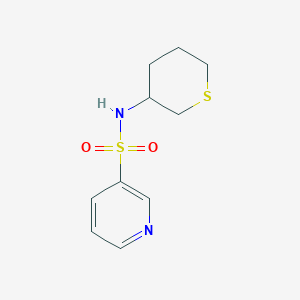

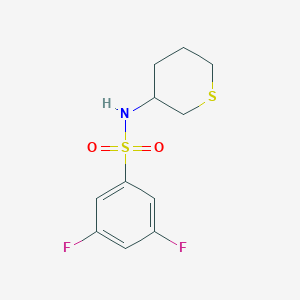
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
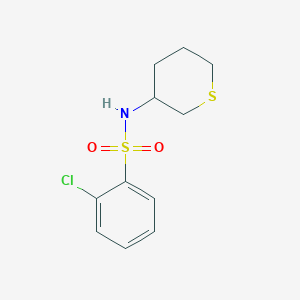
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
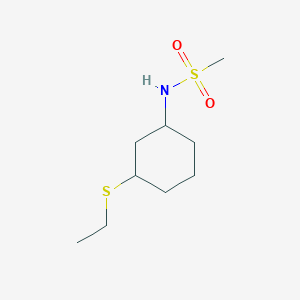

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
